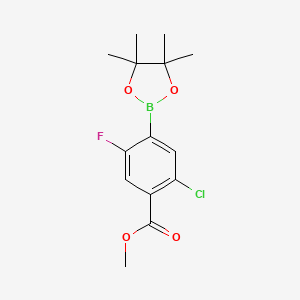
Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester derivative. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. Its structure includes a benzoate ester, a chloro and fluoro substituent, and a dioxaborolane ring, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes:
Halogenation: Introduction of chloro and fluoro groups to the benzene ring.
Esterification: Formation of the benzoate ester.
Borylation: Introduction of the dioxaborolane group through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups.
Coupling Reactions: Particularly Suzuki coupling, where the boronic ester reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki coupling, the product is typically a biaryl compound.
Scientific Research Applications
Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for this compound in reactions such as Suzuki coupling involves the formation of a palladium complex with the boronic ester. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness
Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific combination of chloro and fluoro substituents, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Biological Activity
Methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 1073339-13-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H17BClFO4, with a molecular weight of 314.545 g/mol. The compound features a chloro and fluoro substituent on the benzoate ring and a dioxaborolane moiety that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BClFO₄ |
| Molecular Weight | 314.545 g/mol |
| CAS Number | 1073339-13-5 |
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoate compounds exhibit antimicrobial activity. This compound may demonstrate similar properties due to its structural characteristics. For instance:
- Minimum Inhibitory Concentration (MIC) : Preliminary data suggest that compounds with similar structures have shown MIC values ranging from 4–8 µg/mL against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus .
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Research has indicated that related compounds can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : Studies have reported significant inhibitory effects on human breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption and distribution of this compound in vivo:
| Parameter | Value |
|---|---|
| Cmax | 592 ± 62 mg/mL |
| Oral Bioavailability (F) | 31.8% |
| Clearance | 82.7 ± 1.97 mL/h/kg |
These parameters indicate moderate exposure and acceptable bioavailability following oral administration.
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
- Study on Antitumor Activity : A study demonstrated that a closely related compound inhibited lung metastasis in a mouse model of triple-negative breast cancer (TNBC), showing a significant reduction in metastatic nodules after treatment .
- Toxicity Assessment : Toxicity evaluations have shown no acute toxicity in animal models at doses up to 2000 mg/kg . This suggests a favorable safety profile for further development.
Properties
Molecular Formula |
C14H17BClFO4 |
|---|---|
Molecular Weight |
314.54 g/mol |
IUPAC Name |
methyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(6-11(9)17)12(18)19-5/h6-7H,1-5H3 |
InChI Key |
MDHWTWLHHHGQQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















